Aqueous Solubility and Lipophilicity Profile: Intermediate Properties Between Short-Chain and Bulkier Adamantane Amines
2-(1-Adamantyl)ethanamine (free base) exhibits an aqueous solubility of 0.12 g/L (120 mg/L) at 25 °C, a value that is 417-fold lower than the freely soluble rimantadine hydrochloride (50 mg/mL) and 417-fold lower than amantadine hydrochloride (50 mg/mL) . Concurrently, its calculated logP values range from 3.14 to 3.25, positioning it between the more polar amantadine (logP 2.44) and the more lipophilic rimantadine (logP 3.6) and adapromine (logP 4.44) [1][2]. This intermediate solubility-lipophilicity balance arises specifically from the C2 ethyl linker and offers a distinct physicochemical signature for researchers optimizing solubility, permeability, or partitioning in experimental systems.
| Evidence Dimension | Aqueous Solubility (Free Base/HCl Salt) |
|---|---|
| Target Compound Data | 0.12 g/L (120 mg/L) at 25 °C (free base) |
| Comparator Or Baseline | Rimantadine HCl: 50 mg/mL at 20 °C; Amantadine HCl: 50 mg/mL at 20 °C; Adapromine: 259 mg/L (estimated) |
| Quantified Difference | Target solubility is 417-fold lower than rimantadine and amantadine (50 mg/mL = 50,000 mg/L). |
| Conditions | Water solubility data from published chemical databases and vendor specifications. |
Why This Matters
The substantially lower aqueous solubility of the C2-extended analog informs solvent selection for biological assays and may necessitate co-solvent or formulation strategies distinct from those used for highly soluble adamantane amines.
- [1] Chembase. Rimantadine. LogP: 3.6. View Source
- [2] SIELC. Amantadine. LogP: 2.44. View Source
